![molecular formula C14H22N2OS B5131459 5-ethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5131459.png)
5-ethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide
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Overview
Description
5-ethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide, commonly known as Etizolam, is a thienodiazepine derivative that has gained popularity in the scientific research community due to its unique pharmacological profile. It is a potent anxiolytic, sedative, and hypnotic agent that has been shown to have a high affinity for the benzodiazepine receptor. In
Mechanism of Action
Etizolam acts on the benzodiazepine receptor, which is a GABA-A receptor. It enhances the binding of GABA to the receptor, resulting in an increase in the inhibitory effects of GABA on the central nervous system. This leads to a reduction in anxiety, sedation, and hypnotic effects.
Biochemical and Physiological Effects
Etizolam has been shown to have a range of biochemical and physiological effects. It has been found to reduce anxiety levels in patients with anxiety disorders. It has also been shown to have sedative and hypnotic effects, which can be useful in the treatment of insomnia. Etizolam has been found to have a low potential for abuse and dependence, making it a safer alternative to other benzodiazepines.
Advantages and Limitations for Lab Experiments
Etizolam has several advantages for lab experiments. It is relatively easy to synthesize, and its effects are well-documented. It has a high affinity for the benzodiazepine receptor, making it a useful tool for studying the receptor's function. However, Etizolam has limitations in terms of its selectivity for the benzodiazepine receptor. It has been shown to interact with other receptors, which can complicate the interpretation of results.
Future Directions
There are several future directions for the study of Etizolam. One area of interest is the development of more selective benzodiazepine receptor ligands. This could lead to the development of safer and more effective treatments for anxiety disorders and other related conditions. Another area of interest is the study of the long-term effects of Etizolam use. This could provide valuable insights into the potential risks and benefits of using Etizolam in the treatment of various conditions.
Conclusion
In conclusion, Etizolam is a thienodiazepine derivative that has gained popularity in the scientific research community due to its unique pharmacological profile. It has been extensively studied for its anxiolytic, sedative, and hypnotic effects and has been found to be effective in the treatment of anxiety disorders, insomnia, and other related conditions. Etizolam has several advantages for lab experiments, but also has limitations in terms of its selectivity for the benzodiazepine receptor. There are several future directions for the study of Etizolam, which could lead to the development of safer and more effective treatments for various conditions.
Synthesis Methods
Etizolam can be synthesized by the reaction of 2-(2-chloroethyl)thiophene with piperidine in the presence of a base. The resulting product is then reacted with ethyl chloroformate to give the final product. The synthesis of Etizolam is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
Etizolam has been extensively studied for its anxiolytic, sedative, and hypnotic effects. It has been shown to be effective in the treatment of anxiety disorders, insomnia, and other related conditions. Etizolam has also been used in the treatment of alcohol withdrawal syndrome and has been found to be effective in reducing the severity of symptoms.
properties
IUPAC Name |
5-ethyl-N-(2-piperidin-1-ylethyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-2-13-10-12(11-18-13)14(17)15-6-9-16-7-4-3-5-8-16/h10-11H,2-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIJBEGBEYFTTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NCCN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide |
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